Solubility Profile & Handling Guide: 1-Chloro-5-iodo-4-methoxy-2-methylbenzene (CAS 850864-46-9)
Solubility Profile & Handling Guide: 1-Chloro-5-iodo-4-methoxy-2-methylbenzene (CAS 850864-46-9)
Part 1: Executive Summary & Compound Identity
1-Chloro-5-iodo-4-methoxy-2-methylbenzene (CAS 850864-46-9) is a highly functionalized tetra-substituted benzene derivative. It serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors (e.g., EGFR or ALK inhibitors) where precise regiochemical control is required.
The molecule features two distinct halogen handles—an iodine at position 5 and a chlorine at position 1—allowing for orthogonal cross-coupling strategies (e.g., selective Suzuki-Miyaura coupling at the iodo-site followed by Buchwald-Hartwig amination at the chloro-site).
Physicochemical Baseline[1][2]
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Chemical Formula: C₉H₈ClIO
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Molecular Weight: 282.51 g/mol
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Predicted LogP: ~3.8 – 4.2 (Highly Lipophilic)
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Physical State: Typically an off-white to pale yellow crystalline solid.
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Key Functional Groups: Aryl Iodide, Aryl Chloride, Methoxy ether, Methyl group.
Part 2: Solubility Profile & Solvent Selection
The solubility of 850864-46-9 is governed by its high lipophilicity and the lack of hydrogen bond donors. The planar aromatic ring facilitates
Solubility Classification Table
Note: The values below are derived from structural activity relationships (SAR) of analogous poly-halogenated anisoles. Verification via the protocol in Part 3 is recommended for GMP applications.
| Solvent Class | Representative Solvents | Solubility Potential | Operational Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary solvent for dissolution, transfer, and chromatography. |
| Polar Aprotic | THF, Ethyl Acetate, DMF, DMSO | High (>50 mg/mL) | Ideal for cross-coupling reactions (THF) and extraction (EtOAc). |
| Aromatic | Toluene, Xylene | Moderate to High | Used for high-temperature couplings; solubility increases significantly with heat. |
| Polar Protic | Methanol, Ethanol, IPA | Low to Moderate | Poor solubility at RT; excellent for recrystallization when heated. |
| Aliphatic | Hexanes, Heptane, Pentane | Poor (<5 mg/mL) | Anti-solvent used to crash out the product during purification. |
| Aqueous | Water, Buffers | Insoluble | Immiscible. Suitable for aqueous washes during workup. |
Mechanistic Insight
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Dissolution Driver: The molecule relies on dipole-dipole interactions and London dispersion forces . The methoxy group provides a weak dipole, making it soluble in moderately polar solvents like THF and DCM.
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Solubility Limiters: The dense packing of the halogen atoms (Cl, I) and the methyl group creates a "greasy" hydrophobic shield, preventing interaction with water or highly polar protic networks.
Part 3: Experimental Protocols
As specific solubility data for this intermediate is often proprietary, researchers must generate their own solubility curves. Use the following Gravimetric Saturation Protocol to determine exact values.
Protocol A: Gravimetric Solubility Determination
Objective: Determine the saturation limit (S) in mg/mL at Ambient Temperature (
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Preparation: Weigh approximately 100 mg of CAS 850864-46-9 into a 4 mL glass vial.
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Solvent Addition: Add exactly 1.0 mL of the target solvent.
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Equilibration:
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Seal the vial and vortex for 30 seconds.
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Place in a shaker or ultrasonic bath at
for 2 hours. -
Visual Check: If the solid dissolves completely, add another 50 mg and repeat until undissolved solid remains (suspension).
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Filtration: Filter the suspension through a 0.45
m PTFE syringe filter into a pre-weighed vial ( ). -
Evaporation: Evaporate the solvent using a gentle nitrogen stream or rotary evaporator. Dry the residue under high vacuum (1-2 mbar) for 1 hour.
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Measurement: Weigh the vial with the dried residue (
). -
Calculation:
Protocol B: Recrystallization Screening
Objective: Purify the intermediate from crude reaction mixtures.
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Solvent System: Ethanol / Heptane (1:4 ratio typically effective).
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Method:
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Dissolve crude solid in minimal boiling Ethanol.
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Slowly add warm Heptane until slight turbidity persists.
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Allow to cool slowly to RT, then to
. -
Harvest crystals via vacuum filtration.
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Part 4: Decision Logic & Workflow
The following diagram outlines the logical flow for selecting a solvent based on the intended chemical operation.
Figure 1: Solvent Selection Decision Tree for CAS 850864-46-9 processing.
Part 5: Safety & Handling (MSDS Highlights)
While specific toxicology data for this intermediate may be limited, handle as a Potent Halogenated Aromatic .
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Inhalation Hazard: Halogenated anisoles can be respiratory irritants. Always handle in a fume hood.
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Skin Absorption: Lipophilic nature allows for dermal absorption. Use Nitrile gloves (minimum 0.11 mm thickness); breakthrough time for DCM is short, so double-glove or use laminate gloves if using chlorinated solvents.
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Reactivity: Avoid contact with strong oxidizers.[1] The aryl iodide bond is light-sensitive; store in amber vials.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted anisoles. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility mechanisms).
